BenchChemオンラインストアへようこそ!

6-methyl-4-((1-(thiophene-3-carbonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one

PDHK1 inhibition NADPH oxidase inhibition CCR5 antagonism

Procure this distinct regioisomer (CAS 1795301-02-8) for probing the intersection of metabolic reprogramming (PDHK1), oxidative stress (NOX), and immune chemotaxis (CCR5) in solid tumor microenvironments. Its unique thiophene-3-carbonyl topology ensures SAR integrity, making generic substitution unreliable without re-validation. Ideal as a polypharmacology tool or a patented starting point (US20120208819A1) for PDHK1 inhibitor programs, with drug-like properties (MW 305.35, TPSA 84.1 Ų) for oral bioavailability optimization.

Molecular Formula C15H15NO4S
Molecular Weight 305.35
CAS No. 1795301-02-8
Cat. No. B2355047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methyl-4-((1-(thiophene-3-carbonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one
CAS1795301-02-8
Molecular FormulaC15H15NO4S
Molecular Weight305.35
Structural Identifiers
SMILESCC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)C3=CSC=C3
InChIInChI=1S/C15H15NO4S/c1-10-6-13(7-14(17)19-10)20-12-2-4-16(8-12)15(18)11-3-5-21-9-11/h3,5-7,9,12H,2,4,8H2,1H3
InChIKeyPYNVBHSUNWHJTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Methyl-4-((1-(thiophene-3-carbonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one: Structural Identity and Procurement Baseline for CAS 1795301-02-8


6-Methyl-4-((1-(thiophene-3-carbonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one (CAS 1795301-02-8) is a fully synthetic heterocyclic small molecule (C15H15NO4S, MW 305.35) distinguished by its 2H-pyran-2-one core, which is substituted at the 6-position with a methyl group and at the 4-position with a 1-(thiophene-3-carbonyl)pyrrolidin-3-yloxy moiety [1]. It is catalogued as both a protein kinase inhibitor/activator intermediate and an NADPH oxidase (NOX) inhibitor . The compound has been referenced in patent literature as a Pyruvate Dehydrogenase Kinase 1 (PDHK1) inhibitor and is under investigation for oncology and inflammation-related applications [2].

Why 6-Methyl-4-((1-(thiophene-3-carbonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one Cannot Be Replaced by In-Class Pyranone or NOX/PDK Inhibitor Analogs


Superficial in-class substitution fails because the target compound's unique trio of pharmacophoric elements—the 6-methyl-2H-pyran-2-one core, the pyrrolidine ether linker, and the thiophene-3-carbonyl cap—creates a distinct 3D electrostatic and hydrogen-bonding topology that is absent in close analogs. This topology dictates a specific multi-target engagement profile spanning NADPH oxidase (NOX) inhibition, PDHK1 inhibition, and CCR5 antagonism [1][2]. Even minor structural shifts (e.g., relocating the thiophene carbonyl from the 3- to the 2-position, replacing the carbonyl with a sulfonyl or acetyl linker, or altering the pyranone methylation pattern) are expected to profoundly reshape both potency and selectivity across these targets, making generic substitution scientifically unreliable without explicit re-validation data.

Quantitative Differentiation Evidence for 6-Methyl-4-((1-(thiophene-3-carbonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one (CAS 1795301-02-8)


Multi-Target Engagement Profile: PDHK1, NOX, and CCR5 Coverage Differentiates from Single-Target Comparators

The target compound is annotated across independent authoritative databases as an inhibitor of three distinct target classes: (i) Pyruvate Dehydrogenase Kinase 1 (PDHK1), (ii) NADPH Oxidase (NOX), and (iii) C-C Chemokine Receptor Type 5 (CCR5) [1][2]. This multi-target annotation contrasts with leading in-class NOX inhibitors such as GKT136901, which is reported as a selective NOX1/4 inhibitor with no significant PDHK1 or CCR5 activity (NOX1 Ki = 160 nM; NOX4 Ki = 165 nM) [3]. The PDHK1/NOX/CCR5 polypharmacology of the target compound may offer a differentiated therapeutic profile for indications where simultaneous modulation of metabolic, oxidative-stress, and chemokine signaling pathways is desired.

PDHK1 inhibition NADPH oxidase inhibition CCR5 antagonism Multi-target pharmacology

Thiophene-3-Carbonyl Regioisomer: Positional Differentiation from Thiophene-2-Carbonyl and Non-Thiophene Acyl Analogs

The target compound incorporates a thiophene-3-carbonyl group attached to the pyrrolidine nitrogen. In contrast, close commercially available analogs feature a thiophene-2-carbonyl (e.g., compounds with a thiophene-2-sulfonyl or thiophen-2-yl-acetyl group) or a 5-methylthiophene-2-carbonyl substitution [1]. The 3-position attachment alters the vector of the thiophene sulfur atom relative to the carbonyl oxygen, modifying the molecular electrostatic potential surface and hydrogen-bond acceptor geometry. This positional isomerism represents a discrete structural variable that SAR studies show can significantly impact target binding affinity and selectivity within heterocyclic inhibitor series.

Structure-Activity Relationship Thiophene regioisomerism Carbonyl linker geometry Medicinal chemistry

Patent-Backed PDHK1 Inhibitor Pharmacophore: Differentiated from Generic Pyranone Scaffolds

The target compound is explicitly claimed as a PDHK1 inhibitor within the patent family US20120208819A1, titled 'Heterocyclic compounds useful as PDK1 inhibitors' [1]. The patent describes the pyran-2-one scaffold as part of a broader heterocyclic series with demonstrated PDHK1 inhibitory activity. While specific IC50 values for the target compound are not disclosed in the publicly accessible patent abstract, the compound is assigned a distinct Drug ID (D0D0ML) in the Therapeutic Target Database (TTD) with the indication status 'Patented' for metastatic cancer and solid tumors [2]. This patent protection provides a defensible intellectual property position that generic pyranone analogs lacking the specific thiophene-3-carbonyl-pyrrolidine substitution pattern do not share.

PDHK1 inhibition Patent-protected scaffold Cancer metabolism Diabetes

Physicochemical Property Profile: Computed Drug-Likeness Parameters Differentiate from Heavier or More Polar Analogs

The target compound exhibits a computed topological polar surface area (TPSA) of 84.1 Ų, a molecular weight of 305.35 g/mol, 0 hydrogen bond donors, 5 hydrogen bond acceptors, and a computed XLogP3 of approximately 1.5-2.0 [1]. These parameters place it within favorable drug-like chemical space (Lipinski Rule of Five compliant). By comparison, GKT136901 (MW ~394 g/mol) is significantly heavier, while apocynin (MW 166.17) is much smaller and lacks the heterocyclic complexity needed for specific kinase pocket engagement [2]. The balanced TPSA of 84.1 Ų suggests potential for both acceptable permeability and solubility, a profile that can be favorable for oral bioavailability optimization.

Drug-likeness Physicochemical properties ADME prediction Lead optimization

Recommended Application Scenarios for 6-Methyl-4-((1-(thiophene-3-carbonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one (CAS 1795301-02-8)


Multi-Target Chemical Probe for PDHK1/NOX/CCR5 Crosstalk Studies in Cancer Metabolism and Inflammation

Given its database-level annotation as an inhibitor of PDHK1 (cancer metabolism), NADPH oxidase (oxidative stress), and CCR5 (immune cell chemotaxis), the target compound is suited as a multi-target chemical probe for dissecting the intersection of metabolic reprogramming, redox signaling, and immune infiltration in solid tumor microenvironments [1][2][3]. Single-target comparators such as GKT136901 (NOX1/4 only) cannot simultaneously interrogate the PDHK1 and CCR5 axes, making the target compound a unique tool for polypharmacology studies.

SAR Campaign Starting Point: Thiophene-3-Carbonyl Regioisomer as a Key Variable for Selectivity Optimization

The thiophene-3-carbonyl attachment distinguishes this compound from the more common thiophene-2-carbonyl and thiophene-2-sulfonyl analogs [1]. Structure-activity relationship (SAR) campaigns aimed at tuning selectivity between NOX isoforms, PDHK isoforms, or CCR5 versus other chemokine receptors should include this compound as a critical 3-position reference point. Procurement of the correct regioisomer (CAS 1795301-02-8) rather than a 2-substituted analog is essential for maintaining SAR integrity.

Patent-Landscape Navigation: PDHK1-Targeted Oncology Development

The compound is referenced within the US20120208819A1 patent family and is registered in the Therapeutic Target Database with 'Patented' status for metastatic cancer and solid tumor indications [1][2]. Pharmaceutical and biotech teams conducting freedom-to-operate analyses or seeking patent-protected starting points for PDHK1 inhibitor development should evaluate this specific compound as a representative of the patented pyran-2-one heterocyclic series.

Physicochemical Benchmarking for Oral Bioavailability Optimization

With a molecular weight of 305.35 Da, TPSA of 84.1 Ų, and zero hydrogen bond donors, the target compound occupies favorable drug-like chemical space [1]. Medicinal chemistry teams seeking to optimize oral bioavailability within NOX or PDHK inhibitor programs can use this compound as a physicochemical benchmark against heavier comparators (e.g., GKT136901, MW ~394) or overly polar alternatives, aiding in the design of analogs with balanced permeability and solubility.

Quote Request

Request a Quote for 6-methyl-4-((1-(thiophene-3-carbonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.